(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide
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Description
The compound "(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide" is a complex molecule that may be related to the imidazo[1,2-a]pyridine derivatives, which are known for their biological activities, including antiviral, antimycobacterial, and antitumor properties. These derivatives are often synthesized through various chemical reactions involving key intermediates such as aminopyridines, β-lactam carbenes, and aromatic diamines .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring starting from aminopyridine precursors. For instance, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared using tosylation, treatment with acetamides, and the development of a new Horner-Emmons reagent for the direct incorporation of methyl vinylcarboxamide . Similarly, β-lactam carbenes have been reacted with 2-pyridyl isonitriles followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . These methods demonstrate the versatility and creativity in the synthesis of imidazo[1,2-a]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo ring fused to a pyridine ring. This core structure can be further modified with various substituents, which can significantly alter the compound's biological activity and binding affinity to biological targets. For example, the introduction of an isopropylsulfonyl group or the formation of dicationic imidazo[1,2-a]pyridines has been shown to enhance DNA binding affinity and antiprotozoal activity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles produces novel imidazo[1,2-a]pyridine derivatives that can serve as fluorescent probes for mercury ions . Additionally, the condensation of 6-amino-nicotinonitrile with brominated furans followed by Suzuki coupling and hydrogenation can lead to the synthesis of new diamidines with strong DNA affinities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds often exhibit high biological activity against various pathogens, including human rhinovirus, Mycobacterium tuberculosis, and protozoal parasites . Their solubility, thermal stability, and binding affinity to biological targets are key factors that determine their potential as therapeutic agents. For example, the solubility and thermal properties of polyamides containing pyridyl moieties have been investigated, showing that these polymers are soluble at room temperature in polar solvents and exhibit good thermal stability .
Scientific Research Applications
Interaction with Ethoxymethylene-Containing Compounds
Research on the interaction of 1,2-diaminoimidazole derivatives with ethoxymethylene-containing compounds has been explored. These interactions have led to the formation of various compounds like 2-(((2-amino-4-phenyl-1Н-imidazole-1-yl)amino) methylene) propanedinitrile and others, confirmed by NMR 1 H and mass spectroscopy. Such interactions are significant in the field of chemical synthesis and molecular engineering (Vandyshev et al., 2015).
Synthesis of Pyrrolidine-2-Carboxamides
The solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides has been investigated. This process involves multiple steps starting from (S)-pyroglutamic acid and leads to a library of these carboxamides, showcasing their potential in creating diverse molecular structures for various applications (Malavašič et al., 2007).
Computational Peptidology and Antifungal Tripeptides
Computational peptidology, supported by conceptual density functional theory, has been used to study the molecular properties and structures of new antifungal tripeptides. This includes predicting pKa values and bioactivity scores, which is crucial for drug design and understanding peptide behavior in biological systems (Flores-Holguín et al., 2019).
Synthesis of Aromatic Polyamides with l-Leucine
The synthesis of aromatic polyamides containing l-leucine amino acid under green conditions has been explored. These polyamides show thermal stability and solubility in polar aprotic solvents, indicating their potential in material science and engineering (Mallakpour & Dinari, 2009).
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSGCULYCDLRM-IHRRRGAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-His-Arg-Pro-NH2 |
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